molecular formula C11H15ClN2O2 B15297759 1-(4-Pyridyl)-piperidine-3-carboxylic acid hydrochloride CAS No. 2913243-44-2

1-(4-Pyridyl)-piperidine-3-carboxylic acid hydrochloride

Cat. No.: B15297759
CAS No.: 2913243-44-2
M. Wt: 242.70 g/mol
InChI Key: RLDNJNZMEDXPEV-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is an organic compound with a molecular formula of C11H14N2O2·HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with piperidine-3-carboxylic acid in the presence of a suitable catalyst, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of pyridine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2913243-44-2

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

1-pyridin-4-ylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10;/h3-6,9H,1-2,7-8H2,(H,14,15);1H

InChI Key

RLDNJNZMEDXPEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O.Cl

Origin of Product

United States

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